Quinidine hydrochloride monohydrate Quinidine hydrochloride monohydrate Quinidine hydrochloride monohydrate is a clinical anti-arrythmic drug which is also a potent blocker of K+ channel with an IC50 of 19.9 μM.
Brand Name: Vulcanchem
CAS No.: 6151-40-2
VCID: VC0006665
InChI: InChI=1S/C20H24N2O2.ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;1H2/t13-,14-,19+,20-;;/m0../s1
SMILES: COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl
Molecular Formula: C20H27ClN2O3
Molecular Weight: 378.9 g/mol

Quinidine hydrochloride monohydrate

CAS No.: 6151-40-2

VCID: VC0006665

Molecular Formula: C20H27ClN2O3

Molecular Weight: 378.9 g/mol

* For research use only. Not for human or veterinary use.

Quinidine hydrochloride monohydrate - 6151-40-2

Description

Quinidine hydrochloride monohydrate is a pharmaceutical compound derived from the bark of the cinchona tree, similar to quinine. It is a stereoisomer of quinine and serves as a class Ia antiarrhythmic agent, primarily used to treat various cardiac arrhythmias such as atrial fibrillation and flutter, and ventricular arrhythmias . This compound is known for its ability to restore normal sinus rhythm by modulating ion channels in the heart.

Mechanism of Action

Quinidine hydrochloride monohydrate acts by blocking sodium and potassium currents across cardiac cell membranes. This blockade results in the prolongation of the action potential duration, which reduces the electrical excitability of cardiac muscle cells. Specifically, it inhibits sodium currents (I_Na) during phase zero depolarization and reduces repolarizing potassium currents (I_Kr, I_Ks, I_K1) .

Ion Channels AffectedEffect on Cardiac Action Potential
Sodium Channels (I_Na)Decreases phase zero depolarization
Potassium Channels (I_Kr, I_Ks, I_K1)Reduces repolarization currents

Pharmacokinetics

Quinidine hydrochloride monohydrate is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4. It has a volume of distribution ranging from 2 to 3 L/kg in healthy individuals, which can vary with conditions such as congestive heart failure or cirrhosis.

Pharmacokinetic ParameterValue
Bioavailability75%
Volume of Distribution2-3 L/kg
MetabolismCYP3A4

Research Findings

Recent studies have focused on optimizing quinidine dosing regimens for atrial fibrillation in animals. For example, in horses, a median quinidine concentration of 2.0 μg/mL was found effective for sinus rhythm conversion . Monte Carlo simulations have been used to predict quinidine concentrations in large populations, helping to refine dosing strategies .

Comparison with Similar Compounds

Quinidine hydrochloride monohydrate is distinct from quinine, primarily due to its antiarrhythmic properties rather than antimalarial use. Quinidine sulfate dihydrate is another form of quinidine used for similar medical applications. Dihydroquinidine is a reduced form with less potent antiarrhythmic effects.

CAS No. 6151-40-2
Product Name Quinidine hydrochloride monohydrate
Molecular Formula C20H27ClN2O3
Molecular Weight 378.9 g/mol
IUPAC Name (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride
Standard InChI InChI=1S/C20H24N2O2.ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;1H2/t13-,14-,19+,20-;;/m0../s1
Standard InChIKey SGVZDMWHXVXUBY-KAIFKDDSSA-N
Isomeric SMILES COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.Cl
SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl
Solubility >56.8 [ug/mL] (The mean of the results at pH 7.4)
Reference [1]. Wrighton DC, et al. Mechanism of inhibition of mouse Slo3 (KCa 5.1) potassium channels by quinine, quinidine and barium. Br J Pharmacol. 2015 Sep;172(17):4355-63.[2]. Cheng KI, et al. Application of quinidine on rat sciatic nerve decreases the amplitude and increases the latency of evoked responses. J Anesth. 2014 Aug;28(4):559-68.
PubChem Compound 16219921
Last Modified Sep 12 2023

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